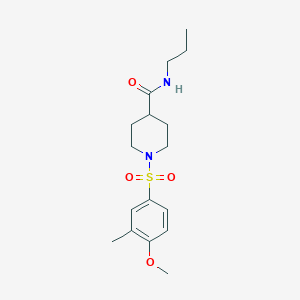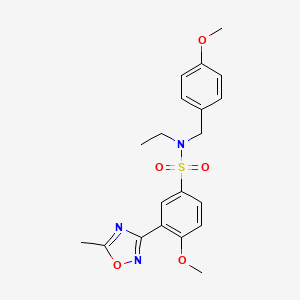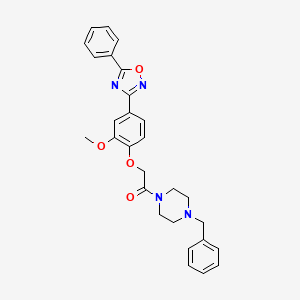
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide, also known as EHPAA, is a sulfonamide derivative that has been gaining attention in the scientific community due to its potential applications in various fields. EHPAA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
作用機序
The mechanism of action of N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and is involved in the regulation of pH. This compound binds to the active site of CA IX and inhibits its activity, leading to a decrease in pH and an increase in apoptosis in cancer cells. This compound also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces the expression of hypoxia-inducible factor 1 alpha (HIF-1α), a protein that is involved in the regulation of oxygen levels in cells. In neurodegenerative diseases, this compound protects neurons against oxidative stress and reduces the accumulation of amyloid-beta. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
実験室実験の利点と制限
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized using different methods. This compound has been shown to have low toxicity and can be used in different concentrations. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which can affect its bioavailability. This compound can also interact with other enzymes and proteins, which can affect its specificity.
将来の方向性
For the research on N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide include studying its potential applications in other fields, improving its specificity and potency, and developing this compound-based drugs and therapies.
合成法
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium dithionite to obtain this compound. Another method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound.
科学的研究の応用
N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and prevent the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-3-19-12-5-4-10(8-11(12)14-9(2)16)20(17,18)13-6-7-15/h4-5,8,13,15H,3,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYTGISBBXGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


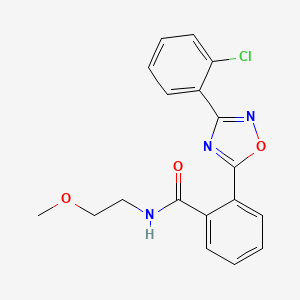
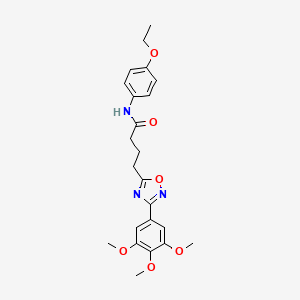
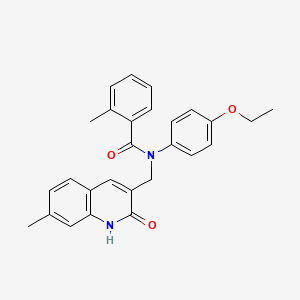


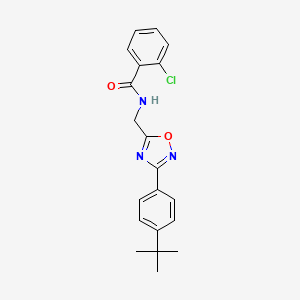
![1-(2-Chlorophenyl)-4-(dimethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7699328.png)
![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)

